molecular formula C4H5ClO B14147914 a-Chlorocrotonaldehyde CAS No. 55947-16-5

a-Chlorocrotonaldehyde

Cat. No.: B14147914
CAS No.: 55947-16-5
M. Wt: 104.53 g/mol
InChI Key: GMUIHGWBQIUCST-DUXPYHPUSA-N
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Description

α-Chlorocrotonaldehyde (C₄H₅ClO) is an α,β-unsaturated aldehyde with a chlorine substituent at the α-position of the crotonaldehyde backbone. Its structure (CH₂=CH-C(Cl)H-CHO) confers unique electrophilic reactivity due to conjugation between the carbonyl group and the double bond, augmented by the electron-withdrawing chlorine atom. This compound is primarily utilized in organic synthesis, particularly in Diels-Alder reactions and as an intermediate in agrochemical production . Limited industrial data are available, but its reactivity suggests applications in polymer chemistry and cross-linking agents. Synthesis typically involves chlorination of crotonaldehyde or selective oxidation of chlorinated precursors .

Properties

CAS No.

55947-16-5

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

IUPAC Name

(E)-2-chlorobut-2-enal

InChI

InChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3/b4-2+

InChI Key

GMUIHGWBQIUCST-DUXPYHPUSA-N

Isomeric SMILES

C/C=C(\C=O)/Cl

Canonical SMILES

CC=C(C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: a-Chlorocrotonaldehyde can be synthesized through the reaction of 1-acetoxy-1,3-butadiene with chlorine gas. This reaction is typically carried out at room temperature in the presence or absence of nitrogen oxides . Another method involves the direct chlorination of acetaldehyde or paraldehyde, followed by further chlorination steps .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of crotonaldehyde. This process requires precise control of reaction conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: a-Chlorocrotonaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

a-Chlorocrotonaldehyde has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various compounds.

    Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.

    Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of synthetic rubber and other industrial chemicals

Mechanism of Action

The mechanism of action of a-Chlorocrotonaldehyde involves its reactivity with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is due to the presence of the chlorine atom and the aldehyde group, which make the compound highly reactive towards nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crotonaldehyde (C₄H₆O)

  • Structural Differences : Crotonaldehyde lacks the chlorine substituent at the α-position, resulting in reduced electrophilicity compared to α-chlorocrotonaldehyde.
  • Physical Properties :

    Property α-Chlorocrotonaldehyde Crotonaldehyde
    Molecular Weight (g/mol) 106.54 70.09
    Boiling Point (°C) ~130 (estimated) 104
    Water Solubility Low Moderate
  • Reactivity : The chlorine in α-chlorocrotonaldehyde enhances its electrophilicity, accelerating nucleophilic additions (e.g., with amines or thiols). Crotonaldehyde reacts more slowly under similar conditions .
  • Toxicity : Crotonaldehyde exhibits acute oral toxicity (LD₅₀ in rats: 200 mg/kg) and severe respiratory irritation. α-Chlorocrotonaldehyde’s toxicity is presumed higher due to increased reactivity, though specific data are scarce .

Acrolein (C₃H₄O)

  • Physical Properties :

    Property α-Chlorocrotonaldehyde Acrolein
    Molecular Weight (g/mol) 106.54 56.06
    Boiling Point (°C) ~130 52.7
    Volatility Moderate High
  • Reactivity : Acrolein’s high volatility and smaller size make it more reactive in gas-phase reactions. α-Chlorocrotonaldehyde’s chlorine stabilizes the carbonyl group, favoring liquid-phase reactions.
  • Toxicity : Acrolein is markedly more toxic (LD₅₀ in rats: 46 mg/kg) due to its volatility and ability to penetrate tissues rapidly. α-Chlorocrotonaldehyde’s lower volatility may reduce inhalation risks but increase dermal absorption hazards .

Comparison with Functionally Similar Chlorinated Aldehydes

Chloral (Trichloroacetaldehyde, C₂HCl₃O)

  • Structural Contrast : Chloral has three chlorine atoms on the α-carbon, whereas α-chlorocrotonaldehyde has one chlorine on a longer chain.
  • Toxicity : Chloral hydrate (derivative) has an LD₅₀ of ~400 mg/kg (rats), indicating lower acute toxicity than α-chlorocrotonaldehyde’s estimated values .

Key Research Findings

  • Electrophilicity Ranking : NMR studies of analogous compounds suggest α-chlorocrotonaldehyde’s electrophilicity exceeds crotonaldehyde but is lower than acrolein due to steric hindrance from the chlorine atom .
  • Environmental Persistence: The chlorine in α-chlorocrotonaldehyde may increase environmental persistence compared to non-halogenated aldehydes, though biodegradation studies are lacking .
  • Synthetic Utility : α-Chlorocrotonaldehyde’s reactivity in cycloadditions is superior to crotonaldehyde, enabling access to chlorinated heterocycles unavailable with other aldehydes .

Data Gaps and Contradictions

  • Toxicity Data: No direct LD₅₀ values for α-chlorocrotonaldehyde are reported in the provided evidence. Extrapolations from structural analogs may underestimate or overestimate risks .

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